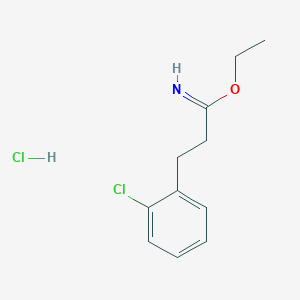
Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is commonly used in organic synthesis and has various applications in scientific research. This compound is known for its unique chemical properties and reactivity, making it a valuable tool in the field of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride typically involves the reaction of ethyl 3-(2-chlorophenyl)propanoate with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imidate. The resulting product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
- Ethyl 3-(2-chlorophenyl)propanoate
Uniqueness
Ethyl 3-(2-chlorophenyl)propanimidate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications .
特性
分子式 |
C11H15Cl2NO |
|---|---|
分子量 |
248.15 g/mol |
IUPAC名 |
ethyl 3-(2-chlorophenyl)propanimidate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12;/h3-6,13H,2,7-8H2,1H3;1H |
InChIキー |
SFXSYXKCQZEGDU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)CCC1=CC=CC=C1Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


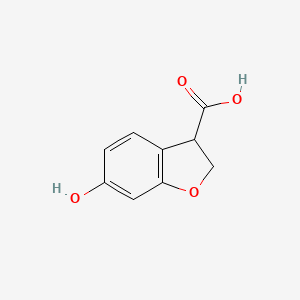
![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
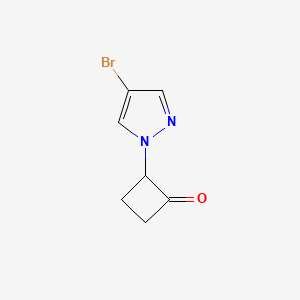
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
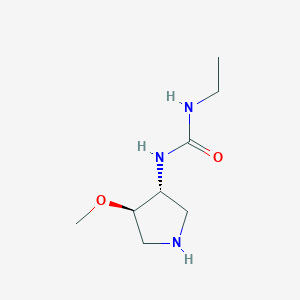
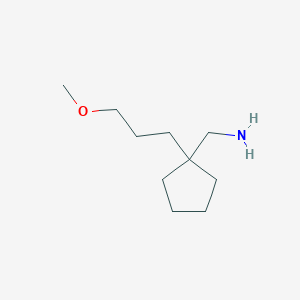
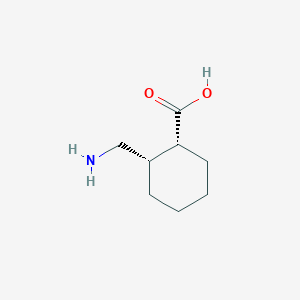
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)


![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
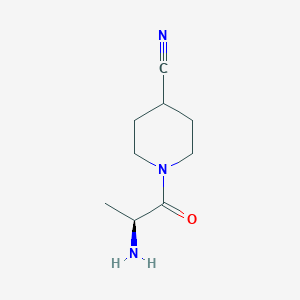
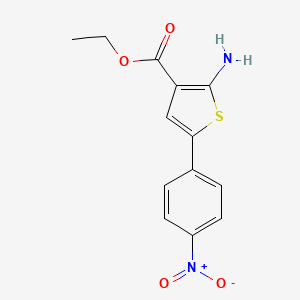
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
